![molecular formula C10H16ClN3O3 B13087926 N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that features a pyrrolidine ring, an oxazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride typically involves the construction of the pyrrolidine and oxazole rings followed by their functionalization and coupling. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the methoxy group at the 4-position. The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes. The final coupling step involves the formation of the carboxamide linkage under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated ring system.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxazole ring can yield a saturated ring system.
Aplicaciones Científicas De Investigación
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: It has potential as a lead compound for the development of new drugs, particularly for its activity against specific molecular targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and oxazole rings can interact with the active site of enzymes, while the carboxamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Oxazole derivatives: Compounds like 2-methyl-4,5-dihydro-1,3-oxazole share the oxazole ring structure.
Uniqueness
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is unique due to the specific combination of the pyrrolidine and oxazole rings with the carboxamide group. This unique structure allows for specific interactions with molecular targets, which can lead to distinct biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H16ClN3O3 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H/t7?,9-;/m0./s1 |
Clave InChI |
FKNNNMXQIGZUAI-ABKGKFHGSA-N |
SMILES isomérico |
CC1=NOC(=C1)C(=O)NC2CNC[C@@H]2OC.Cl |
SMILES canónico |
CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


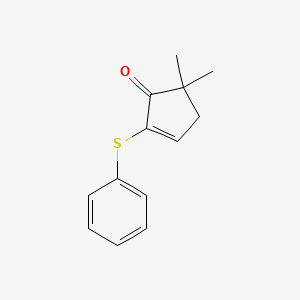
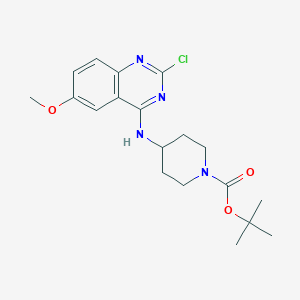
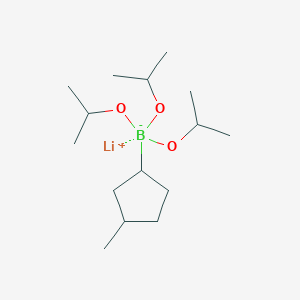
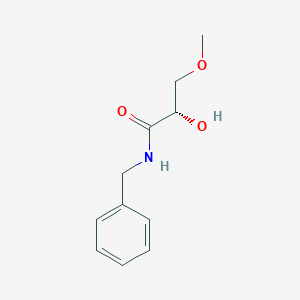
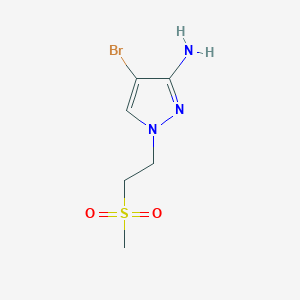
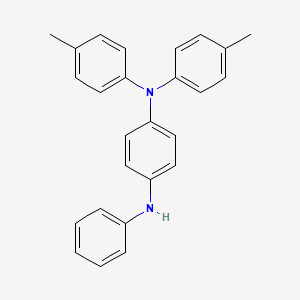
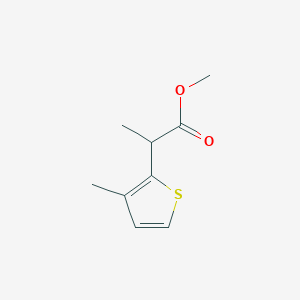
![(3AR,6R,6aR)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B13087893.png)
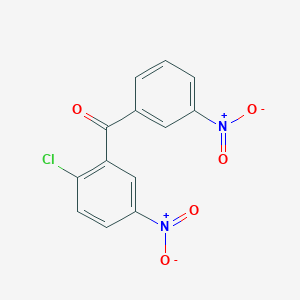
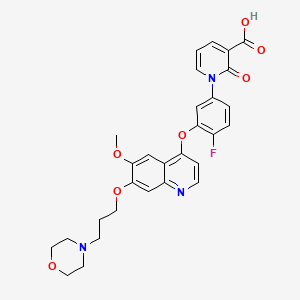
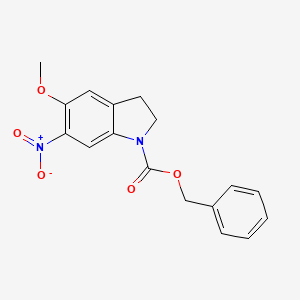
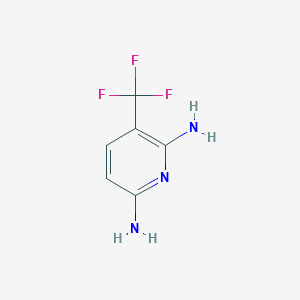

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
